molecular formula C18H18Br2N2O4 B15021931 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15021931
M. Wt: 486.2 g/mol
InChI Key: CGMAYOKIXNMZNF-UFFVCSGVSA-N
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Description

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, and ethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,4-dibromo-6-methoxyphenol and 4-ethoxybenzaldehyde.

    Formation of Intermediate: The phenol is reacted with chloroacetic acid to form 2-(2,4-dibromo-6-methoxyphenoxy)acetic acid.

    Hydrazide Formation: The acetic acid derivative is then converted to its hydrazide form by reacting with hydrazine hydrate.

    Condensation Reaction: Finally, the hydrazide is condensed with 4-ethoxybenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions can target the hydrazide moiety, potentially converting it to an amine.

    Substitution: The bromine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in biological pathways.

    Pathways Involved: The compound could modulate pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dibromo-6-methylphenoxy)acetohydrazide
  • 2,4-dibromo-6-methoxyaniline
  • 2,6-dibromo-4-methoxyphenylamine

Uniqueness

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is unique due to its combination of bromine, methoxy, and ethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its analogs.

Properties

Molecular Formula

C18H18Br2N2O4

Molecular Weight

486.2 g/mol

IUPAC Name

2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H18Br2N2O4/c1-3-25-14-6-4-12(5-7-14)10-21-22-17(23)11-26-18-15(20)8-13(19)9-16(18)24-2/h4-10H,3,11H2,1-2H3,(H,22,23)/b21-10+

InChI Key

CGMAYOKIXNMZNF-UFFVCSGVSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)OC

Origin of Product

United States

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